3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide
Description
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications
Properties
IUPAC Name |
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-12(13(14)17-20-8)21(18,19)16-5-9-2-3-10-6-15-7-11(10)4-9/h2-4,15-16H,5-7H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXNNWEMKWYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC3=C(CNC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isoindole derivative. One common synthetic route includes the following steps:
Isoindole Synthesis: : The isoindole core can be synthesized through a cyclization reaction of an appropriate precursor, such as a diaminobenzene derivative.
Sulfonamide Formation: : The sulfonamide group is introduced by reacting the isoindole derivative with a sulfonyl chloride in the presence of a base.
Oxazole Formation: : The oxazole ring is formed through a cyclodehydration reaction, often involving the use of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxo Derivatives: : Resulting from oxidation reactions.
Reduced Forms: : Obtained through reduction reactions.
Substituted Derivatives: : Formed through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-amino-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-5-methyl-1,2-oxazole-4-sulfonamide include:
Isoindole Derivatives: : These compounds share the isoindole core structure.
Sulfonamide Derivatives: : Other sulfonamides with different substituents.
Oxazole Derivatives: : Compounds containing the oxazole ring.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the presence of both the isoindole and oxazole rings. This unique structure contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
